molecular formula C17H21NO2 B12048878 (S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine

(S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine

Katalognummer: B12048878
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: ZHNAWZHSCCNHNI-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine is a chiral amine compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a phenylethylamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-1-phenylethylamine.

    Reductive Amination: The key step involves the reductive amination of 3,4-dimethoxybenzaldehyde with (S)-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or secondary amines

    Substitution: Formation of substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

(S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Material Science: It is employed in the development of functional materials, such as polymers and sensors, due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of (S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with monoamine oxidase (MAO) enzymes, inhibiting their activity and increasing the levels of neurotransmitters in the brain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-(+)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    3,4-Dimethoxyphenethylamine: A structurally related compound with different pharmacological effects.

    Phenylethylamine: The parent compound with a simpler structure and broader range of applications.

Uniqueness

(S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine is unique due to its chiral nature and specific substitution pattern, which confer distinct biological and chemical properties. Its ability to interact selectively with molecular targets makes it valuable in medicinal chemistry and other research fields.

Eigenschaften

Molekularformel

C17H21NO2

Molekulargewicht

271.35 g/mol

IUPAC-Name

(2S)-3-(3,4-dimethoxyphenyl)-2-phenylpropan-1-amine

InChI

InChI=1S/C17H21NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-9,11,15H,10,12,18H2,1-2H3/t15-/m1/s1

InChI-Schlüssel

ZHNAWZHSCCNHNI-OAHLLOKOSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C[C@H](CN)C2=CC=CC=C2)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CC(CN)C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.